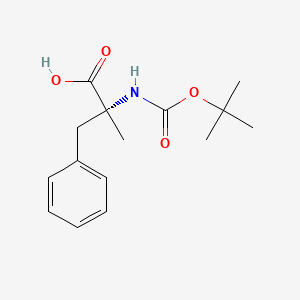

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

Overview

Description

“®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid” is a chemical compound with the molecular weight of 207.23 . It is a white to off-white solid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid” often involves the use of oxalyl chloride in methanol . This method allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . Chemical Reactions Analysis

The compound can undergo a reaction involving the selective deprotection of the N-Boc group . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 .Scientific Research Applications

Supramolecular Helical Self-Assembly of Small Peptides

Boc-alpha-methyl-D-Phe is used in the self-assembly of peptides forming various micro to nanostructures, which has several applications in nanobiotechnology . This includes the formation of nano-rods, nano-tubes, nanofibrils, nanoribbons, nanospheres, and nanobelts .

Environmentally Conscious In-Water Peptide Synthesis

Boc-alpha-methyl-D-Phe is used in environmentally conscious in-water peptide synthesis . This method uses water, an environmentally friendly solvent, instead of organic solvents .

Dual Protection of Amino Functions

Boc-alpha-methyl-D-Phe is used in the dual protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Stereoselective Synthesis of Unnatural α-Amino Acid Derivatives

Boc-alpha-methyl-D-Phe is used in the stereoselective synthesis of unnatural α-amino acid derivatives . This is achieved through visible light-promoted photoredox catalysis .

Preparation of tert-butoxycarbonyl Derivatives of Amino Acids

Boc-alpha-methyl-D-Phe is used in the preparation of tert-butoxycarbonyl derivatives of amino acids . This involves the optimization and individualization of the process, studying the influence of conditions of the reactions on the yield of the desired product .

Use in Chemical Industry

Boc-alpha-methyl-D-Phe is used in the chemical industry for the synthesis of peptides . It is used as a building block in the synthesis of peptides, which are used in various fields including pharmaceuticals and biomaterials .

Safety and Hazards

Mechanism of Action

Target of Action

Amino acids play a pivotal role in the synthesis of multifunctional targets .

Mode of Action

It’s known that the compound is used as a protecting group in peptide synthesis . Protecting groups like Boc-alpha-methyl-D-Phe prevent unwanted reactions from occurring during the synthesis process .

Biochemical Pathways

As a derivative of phenylalanine, it may be involved in the synthesis of proteins and other bioactive molecules .

Pharmacokinetics

As a research compound, its bioavailability and pharmacokinetic profile would depend on the specific experimental conditions .

Result of Action

Its role as a protecting group in peptide synthesis suggests that it may facilitate the production of specific peptide sequences .

Action Environment

The action, efficacy, and stability of Boc-alpha-methyl-D-Phe can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197242 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111771-58-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)